2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine
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Overview
Description
2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple methoxy groups and a methylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine typically involves multiple steps, starting from simpler organic molecules. The key steps in the synthesis may include:
Formation of the Benzazecine Core: This step involves the construction of the benzazecine core through cyclization reactions. Common reagents used in this step include aromatic aldehydes and amines.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Addition of Methylsulfanylmethyl Group: The methylsulfanylmethyl group is introduced through nucleophilic substitution reactions using reagents like methylthiomethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Methylthiomethyl chloride, dimethyl sulfate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzazecine derivatives
Substitution: Functionalized benzazecine derivatives
Scientific Research Applications
2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique chemical properties and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3,8,9-tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene
- 1,2,3,4-tetramethoxy-5-(2-propenyl)-benzene
- 2,3,4,5-tetramethoxytoluene
Uniqueness
2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzoebenzazecine is unique due to its specific combination of methoxy and methylsulfanylmethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59571-97-0 |
---|---|
Molecular Formula |
C24H33NO4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecine |
InChI |
InChI=1S/C24H33NO4S/c1-25-9-7-8-16-11-21(26-2)23(28-4)13-19(16)18(15-30-6)10-17-12-22(27-3)24(29-5)14-20(17)25/h11-14,18H,7-10,15H2,1-6H3 |
InChI Key |
AUEVAUIINNIJRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=CC(=C(C=C2C(CC3=CC(=C(C=C31)OC)OC)CSC)OC)OC |
Origin of Product |
United States |
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